Cas no 91426-05-0 (3-(1-methylpiperidin-2-yl)propan-1-ol)

3-(1-methylpiperidin-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-methylpiperidin-2-yl)propan-1-ol
- SCHEMBL12535509
- EN300-1836188
- 91426-05-0
-
- Inchi: 1S/C9H19NO/c1-10-7-3-2-5-9(10)6-4-8-11/h9,11H,2-8H2,1H3
- InChI Key: HWWPNXULQJLWBJ-UHFFFAOYSA-N
- SMILES: OCCCC1CCCCN1C
Computed Properties
- Exact Mass: 157.146664230g/mol
- Monoisotopic Mass: 157.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 23.5Ų
3-(1-methylpiperidin-2-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1836188-5.0g |
3-(1-methylpiperidin-2-yl)propan-1-ol |
91426-05-0 | 5g |
$2525.0 | 2023-06-03 | ||
Enamine | EN300-1836188-10g |
3-(1-methylpiperidin-2-yl)propan-1-ol |
91426-05-0 | 10g |
$2701.0 | 2023-09-19 | ||
Enamine | EN300-1836188-0.5g |
3-(1-methylpiperidin-2-yl)propan-1-ol |
91426-05-0 | 0.5g |
$603.0 | 2023-09-19 | ||
Enamine | EN300-1836188-0.1g |
3-(1-methylpiperidin-2-yl)propan-1-ol |
91426-05-0 | 0.1g |
$553.0 | 2023-09-19 | ||
Enamine | EN300-1836188-1.0g |
3-(1-methylpiperidin-2-yl)propan-1-ol |
91426-05-0 | 1g |
$871.0 | 2023-06-03 | ||
Enamine | EN300-1836188-0.25g |
3-(1-methylpiperidin-2-yl)propan-1-ol |
91426-05-0 | 0.25g |
$579.0 | 2023-09-19 | ||
Enamine | EN300-1836188-1g |
3-(1-methylpiperidin-2-yl)propan-1-ol |
91426-05-0 | 1g |
$628.0 | 2023-09-19 | ||
Enamine | EN300-1836188-10.0g |
3-(1-methylpiperidin-2-yl)propan-1-ol |
91426-05-0 | 10g |
$3746.0 | 2023-06-03 | ||
Enamine | EN300-1836188-0.05g |
3-(1-methylpiperidin-2-yl)propan-1-ol |
91426-05-0 | 0.05g |
$528.0 | 2023-09-19 | ||
Enamine | EN300-1836188-2.5g |
3-(1-methylpiperidin-2-yl)propan-1-ol |
91426-05-0 | 2.5g |
$1230.0 | 2023-09-19 |
3-(1-methylpiperidin-2-yl)propan-1-ol Related Literature
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Additional information on 3-(1-methylpiperidin-2-yl)propan-1-ol
Professional Introduction to 3-(1-methylpiperidin-2-yl)propan-1-ol (CAS No. 91426-05-0)
3-(1-methylpiperidin-2-yl)propan-1-ol, chemically designated as CAS No. 91426-05-0, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to the piperidine derivative class, which has garnered considerable attention due to its versatile applications in medicinal chemistry. The molecular structure of 3-(1-methylpiperidin-2-yl)propan-1-ol features a piperidine ring substituted with a propyl alcohol moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.
The piperidine scaffold is well-known for its role in enhancing the pharmacological properties of drugs, including improved solubility, better metabolic stability, and enhanced binding affinity to biological targets. The presence of the methylpiperidine group in this compound contributes to its unique chemical and pharmacological profile, making it a promising candidate for further exploration in drug design and development.
In recent years, the pharmaceutical industry has seen a surge in the use of piperidine derivatives due to their ability to modulate various biological pathways. 3-(1-methylpiperidin-2-yl)propan-1-ol has been extensively studied for its potential applications in the development of central nervous system (CNS) drugs, where its structural features allow for effective penetration through the blood-brain barrier. Additionally, this compound has shown promise in the treatment of neurological disorders, including depression and anxiety, due to its interaction with serotonin and dopamine receptors.
One of the most compelling aspects of 3-(1-methylpiperidin-2-yl)propan-1-ol is its role as a key intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its structural framework to develop novel molecules with enhanced therapeutic efficacy and reduced side effects. For instance, recent studies have demonstrated its utility in the synthesis of compounds that exhibit potent antipsychotic properties, making it a valuable tool in the quest to develop next-generation treatments for mental health disorders.
The chemical synthesis of 3-(1-methylpiperidin-2-yl)propan-1-ol involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution reactions, have been employed to optimize the production process. These techniques not only enhance efficiency but also minimize waste, aligning with modern green chemistry principles.
From a regulatory perspective, 3-(1-methylpiperidin-2-yl)propan-1-ol is subject to standard pharmaceutical quality control measures to ensure safety and efficacy. Manufacturers must adhere to stringent guidelines set forth by global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations cover aspects ranging from raw material sourcing to final product testing, ensuring that pharmaceutical agents derived from this compound meet the highest standards of quality.
The versatility of 3-(1-methylpiperidin-2-yl)propan-1-ol extends beyond CNS drugs; it has also been explored in oncology research. Preclinical studies have indicated that derivatives of this compound may exhibit anti-cancer properties by inhibiting key signaling pathways involved in tumor growth and progression. This opens up new avenues for developing targeted therapies that could significantly improve outcomes for cancer patients.
In conclusion, 3-(1-methylpiperidin-2-yl)propan-1-ol (CAS No. 91426-05-0) represents a cornerstone compound in modern pharmaceutical research. Its unique structural features and diverse applications make it an indispensable tool for scientists working on cutting-edge drug development. As research continues to uncover new therapeutic possibilities, this compound is poised to play an even greater role in shaping the future of medicine.
91426-05-0 (3-(1-methylpiperidin-2-yl)propan-1-ol) Related Products
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)




